ethyl {2-chloro-6-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-[2-CHLORO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, ethoxy, and phenoxy groups
Preparation Methods
The synthesis of ETHYL 2-[2-CHLORO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE involves several steps. One common method includes the reaction of ethyl 2-chloro-4-ethoxyphenoxyacetate with a thiazolone derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols to form new derivatives.
Scientific Research Applications
ETHYL 2-[2-CHLORO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-CHLORO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other phenoxyacetates and thiazolone derivatives. Compared to these, ETHYL 2-[2-CHLORO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Ethyl 2-chloro-4-phenoxyacetate
- Thiazolone derivatives
- Phenoxyacetic acid derivatives
Properties
Molecular Formula |
C25H25ClN2O7S |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-6-ethoxy-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H25ClN2O7S/c1-4-33-19-11-16(10-18(26)23(19)35-14-22(30)34-5-2)12-20-24(31)28(25(32)36-20)13-21(29)27-17-8-6-15(3)7-9-17/h6-12H,4-5,13-14H2,1-3H3,(H,27,29)/b20-12+ |
InChI Key |
NNIIPLKUWINBNN-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC(=O)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC(=O)OCC |
Origin of Product |
United States |
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